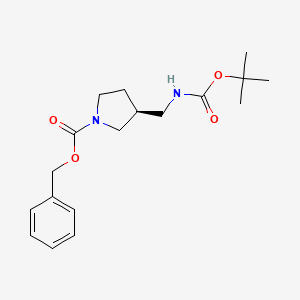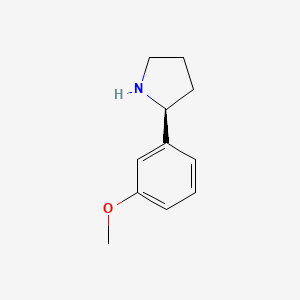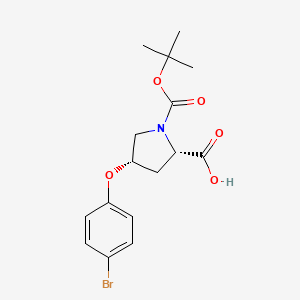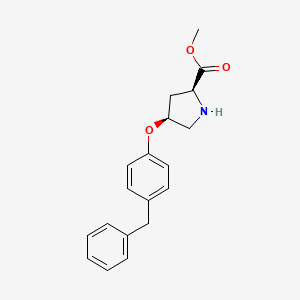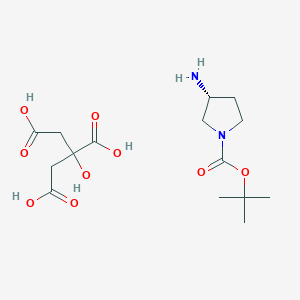
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid
Vue d'ensemble
Description
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid, also known as (3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylate, is a synthetic organic compound that is used in scientific research and laboratory experiments. It is a dicarboxylic acid with a pyrrolidine core and a benzyl substituent in the 1-position. It is a chiral compound with two enantiomers: this compound and (3S,4R)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid. This compound has been studied extensively in recent years due to its wide range of applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid has been used in a variety of scientific research applications. It is a useful tool for studying the structure and function of proteins and other biological molecules. It has been used to study the structure of enzymes and to investigate the mechanism of enzyme catalysis. It has also been used to study the structure and function of DNA and RNA. In addition, this compound has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid is believed to interact with proteins and other biological molecules through hydrogen bonding and hydrophobic interactions. It has been shown to bind to proteins and other biomolecules, which can lead to changes in their structure and function. The binding of this compound to proteins and other biomolecules can lead to changes in their activity, stability, or other properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the growth of some bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid has several advantages when used in laboratory experiments. It is a relatively inexpensive and widely available compound, and it can be synthesized from commercially available starting materials. It is also a relatively stable compound, and it can be stored at room temperature. In addition, this compound has a wide range of applications in scientific research and laboratory experiments.
However, there are some limitations to
Propriétés
IUPAC Name |
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(12(17)18)9-16(10-15(14,2)13(19)20)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18)(H,19,20)/t14-,15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJZEEUTPSIPKN-GASCZTMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)C(=O)O)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(C[C@@]1(C)C(=O)O)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



